2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
3-amino-4-(2-amino-4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBIGVULSBTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with suitable reagents to introduce the carboxylic acid groups. One common method is the oxidation of the methyl groups to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is usually carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonated biphenyl derivatives.
Scientific Research Applications
2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological systems and its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as a ligand, binding to metal ions or proteins and altering their activity. The presence of amino and carboxylic acid groups allows for multiple interactions with biological targets, including hydrogen bonding and coordination with metal centers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of H₂dabpdc is best contextualized against analogous biphenyl-dicarboxylic acid derivatives. Key differences arise from substituent positions, steric/electronic effects, and resultant physicochemical properties.
Table 1: Structural and Functional Comparison of H₂dabpdc with Analogues
Key Distinctions
Steric and Conformational Effects: H₂dabpdc’s ortho-substituted amino groups induce significant steric repulsion, leading to twisted biphenyl moieties (dihedral angles >60°) . In contrast, H₂bdc-NH₂ (single NH₂ at 2-position) adopts smaller dihedral angles (~50°) due to reduced steric strain . The reversed substituent positions in 4,4'-diamino-2,2'-dicarboxylic acid result in a more planar structure, favoring π-stacking and solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Crystallographic Behavior: H₂dabpdc forms a zwitterionic-neutral dimeric structure in its dihydrate form, stabilized by O–H···N and N–H···O interactions . This dual protonation state is absent in BPDC-NH₂, which lacks ortho-amino groups and thus exhibits uniform charge distribution .
MOF Performance: H₂dabpdc’s amino groups enable post-synthetic modification (PSM) of MOFs (e.g., Schiff base formation with aldehydes), enhancing functionality for gas storage and catalysis . BPDC-NH₂-based MOFs (e.g., UiO-66-NH₂) demonstrate superior hydrothermal stability due to Zr–O bonds but lack the steric flexibility of H₂dabpdc-derived frameworks .
Synthetic Accessibility :
- H₂dabpdc requires multistep synthesis (nitration → reduction → deprotection), limiting yield (56%) compared to H₂bdc-NH₂ , which is synthesized via simpler routes .
Research Implications and Industrial Relevance
- MOF Design : H₂dabpdc’s zwitterionic nature and hydrogen-bonding capability make it ideal for constructing water-stable MOFs with tunable pore environments, critical for CO₂ capture and drug delivery .
- Electronics: The planar analogue (4,4'-diamino-2,2'-dicarboxylic acid) is utilized in organic light-emitting diodes (OLEDs) due to its electron-transport properties .
- Limitations: H₂dabpdc’s steric bulk may hinder metal-node accessibility in MOFs, whereas BPDC-NH₂’s meta-substitution offers better ligand-metal coordination .
Biological Activity
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS Number: 41738-56-1) is a compound of significant interest in various fields of research, particularly in materials science and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 272.26 g/mol. The compound is characterized by two amino groups and two carboxylic acid groups, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O4 |
| Molecular Weight | 272.256 g/mol |
| CAS Number | 41738-56-1 |
| Synonyms | H2bpdc-(NH2)2 |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of amino and carboxylic groups in this compound may enhance its ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. Its interaction with the CB2 receptor has been noted in research focusing on cannabinoid pharmacology. The CB2 receptor is primarily expressed in immune tissues and plays a pivotal role in regulating inflammation . Compounds that activate this receptor could potentially be developed into therapeutic agents for inflammatory diseases.
Anticancer Potential
The compound's structural analogs have shown promise in anticancer research. For instance, studies on related biphenyl derivatives indicate that they can inhibit tumor growth by inducing apoptosis in cancer cells. The dual functionality of the amino and carboxylic groups may facilitate interactions with various cellular targets involved in cancer progression.
Study 1: Antioxidant Properties
A study investigating the antioxidant activity of biphenyl derivatives found that compounds with similar functional groups effectively reduced oxidative stress markers in vitro. The study concluded that the structural features of these compounds significantly influenced their antioxidant capacity.
Study 2: Inflammation Modulation
In a model assessing the effects of cannabinoid receptor activation on inflammation, it was observed that compounds activating the CB2 receptor reduced pro-inflammatory cytokine production. This suggests that this compound may have similar effects due to its potential interaction with the CB2 receptor .
Q & A
Basic: What are the key considerations for synthesizing 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid with high purity?
Answer:
Synthesis optimization focuses on minimizing byproducts and ensuring environmental safety. A reflux method using ethanol/water as the solvent and Pd/C as a catalyst achieves yields >85% with low pollution and good product color . Key steps include:
- Precursor selection : Start with nitro-substituted biphenyl derivatives to enable controlled reduction to amino groups.
- Catalytic reduction : Use hydrogenation with Pd/C under mild conditions (60–80°C) to avoid over-reduction or decomposition .
- Acid-base purification : Recrystallize from acetic acid/water mixtures to remove unreacted starting materials and metal residues .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
The compound is classified under GHS07 (H315, H319, H335) for skin/eye irritation and respiratory sensitivity . Mandatory protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust .
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation if symptoms persist .
Advanced: How does this ligand enhance the performance of metal-organic frameworks (MOFs) in catalytic or sensing applications?
Answer:
The amino and carboxyl groups enable dual functionality:
- Coordination diversity : The carboxylate groups bind to metal nodes (e.g., Zr, Ti) to form stable MOF structures, while the amino groups allow post-synthetic modifications (e.g., grafting ferrocenyl groups for redox activity) .
- Sensing applications : MOFs incorporating this ligand exhibit selective fluorescence quenching for Al³⁺, Cr³⁺, and Fe³⁺ ions due to charge-transfer interactions with the amino group .
- Catalytic activity : The ligand’s rigidity stabilizes active metal sites in cross-coupling reactions, improving turnover frequency .
Advanced: What analytical techniques are recommended to confirm structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ verifies the presence of amino (-NH₂, δ 5.8–6.2 ppm) and carboxyl (-COOH, δ 12–13 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₄H₁₂N₂O₄, expected [M+H]⁺ = 273.23) .
- PXRD : Matches simulated patterns from single-crystal data to detect phase impurities in MOF composites .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Discrepancies arise from solvent polarity and pH conditions:
- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding . Acidic conditions (pH <3) improve solubility by protonating carboxyl groups .
- Stability : Decomposition occurs above 300°C in air but is stable under nitrogen. Conflicting thermal data may stem from differing heating rates or sample crystallinity .
Basic: What storage conditions are optimal to prevent degradation?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption and oxidation .
- Light protection : Amber glass vials minimize UV-induced degradation of amino groups .
- Inert atmosphere : Use nitrogen or argon for long-term storage (>6 months) .
Advanced: What strategies mitigate interpenetration in MOFs using this ligand?
Answer:
Interpenetration reduces porosity and surface area. Solutions include:
- Steric modulation : Introduce methyl or bulky substituents on the biphenyl core to sterically hinder framework overlap .
- Solvothermal tuning : Adjust reaction time/temperature to favor kinetically controlled non-interpenetrated phases .
- Post-synthetic crosslinking : Use covalent organic framework (COF) chemistry to stabilize the structure .
Basic: How can researchers verify the absence of toxic byproducts during synthesis?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies nitro-containing intermediates or unreacted precursors .
- Elemental analysis : Carbon/nitrogen ratios should match theoretical values (C: 61.76%, N: 10.29%) .
- TGA-MS : Monitor off-gassing during thermal decomposition to detect hazardous volatiles (e.g., NOₓ) .
Advanced: What mechanistic insights explain its role in photoactive MOFs?
Answer:
The ligand acts as a photosensitizer in Ru(II)-based MOFs:
- Charge transfer : Photoexcitation promotes electron transfer from the amino group to Ru centers, enhancing visible-light absorption for photocatalytic H₂ production .
- Ligand-to-metal charge transfer (LMCT) : Stabilizes excited states, reducing recombination losses .
Advanced: How do computational methods aid in predicting its reactivity or MOF topology?
Answer:
- DFT calculations : Predict binding energies with metal clusters (e.g., Zr₆O₄(OH)₄) to optimize MOF stability .
- Molecular dynamics : Simulate solvent effects on crystallization to guide synthetic conditions .
- Topological analysis : Assign network symbols (e.g., pcu for UiO-66 analogs) using programs like TOPOS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
